Stronger Lewis Acidity: Direct Head-to-Head Comparison of Di-2-furanylmercury vs. Di-2-thienylmercury with Bidentate Nitrogen Bases
Bell and King (1979) systematically compared the reactions of di-2-furylmercury and di-2-thienylmercury with monodentate and bidentate nitrogen, phosphorus, and sulfur bases. Di-2-furylmercury formed isolable complexes with 1,10-phenanthroline (phen) and 3,4,7,8-tetramethyl-1,10-phenanthroline (tmp), while di-2-thienylmercury formed a complex only with the stronger base 2,9-dimethyl-1,10-phenanthroline (dmp), demonstrating that the furyl analog is a measurably stronger electron acceptor [1].
| Evidence Dimension | Electron acceptor strength (Lewis acidity) expressed as ability to form stable complexes with bidentate nitrogen donor ligands |
|---|---|
| Target Compound Data | Di-2-furylmercury forms complexes with phen (1,10-phenanthroline) and tmp (3,4,7,8-tetramethyl-1,10-phenanthroline) |
| Comparator Or Baseline | Di-2-thienylmercury forms a complex only with dmp (2,9-dimethyl-1,10-phenanthroline); no complexes with phen or tmp were isolated |
| Quantified Difference | Two additional isolable complexes (phen, tmp) for the furyl compound vs. zero for the thienyl compound under identical conditions |
| Conditions | Reaction with equimolar ligand in a non-coordinating solvent at room temperature; products characterized by IR, 1H NMR, and mass spectrometry |
Why This Matters
A synthetic chemist who requires an organomercury Lewis acid capable of engaging a broader range of nitrogen-donor ligands must select di-2-furanylmercury over di-2-thienylmercury because the latter fails to form complexes with phen and tmp under the same conditions.
- [1] Bell, N. A.; King, R. M. "Coordination complexes of di-2-thienylmercury and di-2-furylmercury," Journal of Organometallic Chemistry, 1979, 179(2), 133–138. View Source
